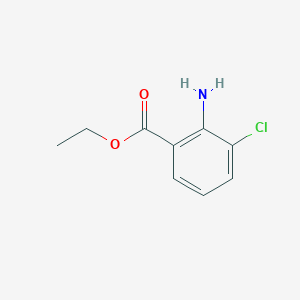

Ethyl 2-amino-3-chlorobenzoate

Cat. No. B8670070

M. Wt: 199.63 g/mol

InChI Key: BPWXFCZIRCXRER-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08501946B2

Procedure details

Hydrochloric acid (4.57 mL, 150 mmol) was added to a suspension of the ethyl 2-amino-3-chlorobenzoate (1.5 g, 7.51 mmol) in water (40 mL) and the mixture was cooled to 0° C. [note: compound did not go into solution] To this cooled mixture was added sodium nitrite (0.518 g, 7.51 mmol) portionwise keeping the temperature below 5° C. After addition the reaction was stirred for 40 mins. A small amount of toluene (3 ml) was added to aid dissolution. The mixture was then basified to pH˜6 by the addition of Na2CO3. In a separate flask potassium cyanide (2.202 g, 33.8 mmol) was added portionwise to a biphasic solution of copper(II) sulfate (1.439 g, 9.02 mmol) in water (15 mL) and toluene (15 mL) at 0° C. [note: exothermic reaction] After addition the now brown mixture was heated to 60° C. To this was added the diazonium salt dropwise via a dropping funnel (mixture kept at 0° C. during addition). After addition the reaction was stirred at 70° C. for 1 hr. The reaction was cooled and EtOAc was added. The organic layer was collected, dried (Na2SO4) and the solvent evaporated to afford a crude dark brown oil. LCMS: 2 major peaks+1 minor peak present. (One major peak corresponds to the SM—no mass ion observed). The crude material was purified by chromatography, SP4, 100 g SNAP, 0 to 100% EtOAc/i-Hexane (fasted eluting first). The desired product was identified in 398 mg.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

Cl.N[C:3]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6].N([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].[C-:25]#[N:26].[K+]>O.C1(C)C=CC=CC=1.S([O-])([O-])(=O)=O.[Cu+2].CCOC(C)=O>[Cl:14][C:13]1[C:3]([C:25]#[N:26])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3,4.5.6,7.8,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

4.57 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=O)OCC)C=CC=C1Cl

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.518 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

2.202 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[K+]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

1.439 g

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Step Seven

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 40 mins

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

[note: exothermic reaction]

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition the now brown mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(mixture kept at 0° C. during addition)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition the reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at 70° C. for 1 hr

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a crude dark brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by chromatography, SP4, 100 g SNAP, 0 to 100% EtOAc/i-Hexane (fasted eluting first)

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C(=C(C(=O)OCC)C=CC1)C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |